molecular formula C12H19Cl2N3O B6245788 [2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanamine dihydrochloride CAS No. 2408971-52-6

[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanamine dihydrochloride

Cat. No. B6245788
CAS RN: 2408971-52-6
M. Wt: 292.2
InChI Key:
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Description

“[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 2408971-52-6 . It has a molecular weight of 292.21 . The IUPAC name for this compound is (2-(aminomethyl)-2-methylpyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the data.

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. Pyrrolidine derivatives are often used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As this compound is a pyrrolidine derivative, it could potentially be used in the development of new drugs . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanamine dihydrochloride involves the condensation of 2-methylpyrrolidine with pyridine-3-carboxaldehyde, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with formaldehyde to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "2-methylpyrrolidine", "pyridine-3-carboxaldehyde", "sodium borohydride", "formaldehyde", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-methylpyrrolidine with pyridine-3-carboxaldehyde in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the amine intermediate.", "Step 3: Reaction of the amine intermediate with formaldehyde in the presence of hydrochloric acid to form the final product.", "Step 4: Isolation of the final product as the dihydrochloride salt by precipitation with hydrochloric acid and water." ] }

CAS RN

2408971-52-6

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.2

Purity

0

Origin of Product

United States

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